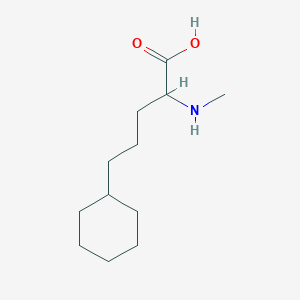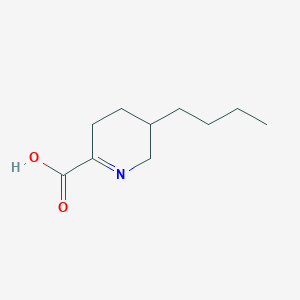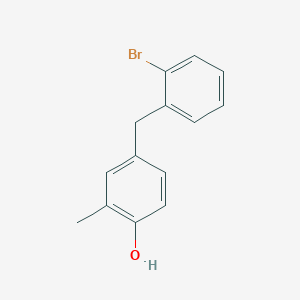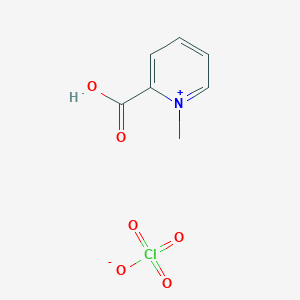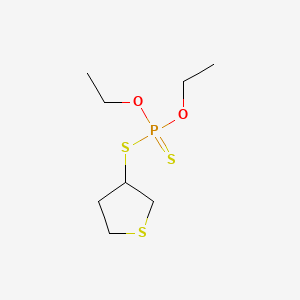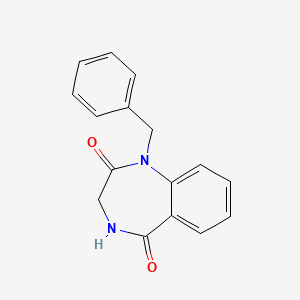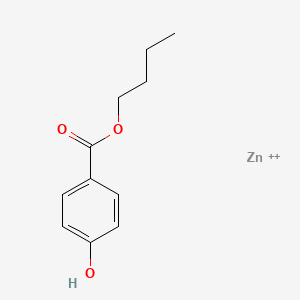
zinc;butyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;butyl 4-hydroxybenzoate is a coordination compound formed by the interaction of zinc ions with butyl 4-hydroxybenzoate. Zinc is an essential trace element involved in numerous biological functions, including enzyme activity and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;butyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . The resulting butyl 4-hydroxybenzoate is then reacted with zinc salts, such as zinc acetate or zinc chloride, under controlled conditions to form the coordination compound .
Industrial Production Methods
Industrial production of butyl 4-hydroxybenzoate involves large-scale esterification processes, where 4-hydroxybenzoic acid and 1-butanol are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain high-purity butyl 4-hydroxybenzoate . The coordination with zinc is achieved through controlled addition of zinc salts to the purified ester under specific conditions .
Chemical Reactions Analysis
Types of Reactions
Zinc;butyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: The ester group in butyl 4-hydroxybenzoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can react with the ester group under basic conditions.
Major Products
Oxidation: Zinc oxide and various organic by-products.
Substitution: Substituted benzoates and corresponding nucleophiles.
Scientific Research Applications
Zinc;butyl 4-hydroxybenzoate has diverse applications in scientific research:
Mechanism of Action
The antimicrobial activity of zinc;butyl 4-hydroxybenzoate is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes . Zinc ions interfere with the function of bacterial enzymes, while butyl 4-hydroxybenzoate disrupts the lipid bilayer of microbial cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate (methylparaben): Another paraben with similar antimicrobial properties but different solubility and stability profiles.
Ethyl 4-hydroxybenzoate (ethylparaben): Similar to butylparaben but with a shorter alkyl chain, affecting its antimicrobial efficacy and solubility.
Propyl 4-hydroxybenzoate (propylparaben): Similar antimicrobial properties but different physical and chemical characteristics due to the varying alkyl chain length.
Uniqueness
Zinc;butyl 4-hydroxybenzoate is unique due to the combination of zinc’s biological importance and butyl 4-hydroxybenzoate’s preservative properties.
Properties
CAS No. |
5434-74-2 |
|---|---|
Molecular Formula |
C11H14O3Zn+2 |
Molecular Weight |
259.6 g/mol |
IUPAC Name |
zinc;butyl 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3.Zn/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+2 |
InChI Key |
AZTWNHAKDDOMEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



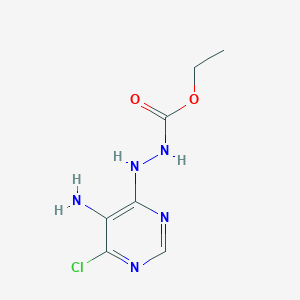
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)
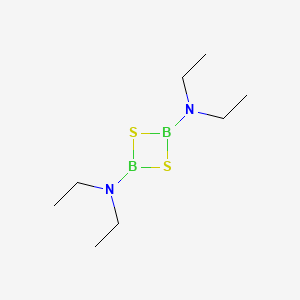
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
